molecular formula C11H10N2O3 B124777 5-m-Tolyloxyuracil CAS No. 66047-04-9

5-m-Tolyloxyuracil

Cat. No. B124777
CAS RN: 66047-04-9
M. Wt: 218.21 g/mol
InChI Key: MRAFQBWAGNWURO-UHFFFAOYSA-N
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Description

5-m-Tolyloxyuracil is a chemical compound that has been mentioned in patents as an anti-ulcer agent . It is available in substantially pure form and also in unit dosage form in a pharmaceutically acceptable diluent .


Synthesis Analysis

The synthesis of 5-m-Tolyloxyuracil involves treating 5-(m-tolyloxy)-2-thiouracil with an alpha halo acetic acid and hydrolyzing the product . Another method involves treating 3-MeC6H4OH with BrCH2CO2Et, formylating 3-MeC6H4OCH2CO2Et, treating Et α-formyl-m-tolyloxyacetate Na salt with thiourea, and oxidizing the resulting thiouracil .


Chemical Reactions Analysis

The chemical reactions involving 5-m-Tolyloxyuracil are not explicitly mentioned in the available resources .


Physical And Chemical Properties Analysis

Specific physical and chemical properties of 5-m-Tolyloxyuracil are not provided in the available resources .

Scientific Research Applications

1. DNA Damage and Repair Mechanisms

5-Hydroxymethyluracil (HmUra), a derivative closely related to 5-m-Tolyloxyuracil, is significant in studying DNA damage and repair mechanisms. HmUra is formed in DNA due to oxidative attacks on thymine and is removed by specific DNA glycosylase activities. This process is critical for maintaining methylated sites in DNA, particularly in higher organisms, and has implications in understanding gene expression regulation and the impact of oxidative stress on DNA integrity (Boorstein, Chiu, & Teebor, 1989).

2. Understanding Mutagenesis

Research on the substitution of 5-Hydroxymethyluracil for thymine in replicating DNA helps in understanding mutagenesis. Studies involving HmUra have indicated that its incorporation into DNA does not lead to a significant increase in mutagenic effects, which aids in understanding the mechanisms behind DNA stability and mutation (Levy & Teebor, 1991).

3. Insights into Biochemical Pathways

The purification and characterization of HmUra-DNA glycosylase from calf thymus provide insights into biochemical pathways involved in DNA repair and the maintenance of DNA integrity. This research is crucial for understanding the molecular mechanisms that underpin cellular responses to DNA damage (Cannon-Carlson, Gokhale, & Teebor, 1989).

4. Exploring Oxidative DNA Damage

Studies on the formation of HmUra from thymine in DNA due to ionizing radiation or reactive oxygen species provide insights into oxidative DNA damage. Understanding the mutagenicity and repair of HmUra residues in DNA can help in assessing the impact of oxidative stress on genetic material (Boorstein & Teebor, 1988).

5. Development of Drug Delivery Systems

Research on 5-Fluorouracil, a compound related to 5-m-Tolyloxyuracil, has led to the development of drug delivery systems and strategies to increase its anticancer activity. This research is crucial in the field of chemotherapy and in understanding mechanisms of drug resistance (Longley, Harkin, & Johnston, 2003).

6. Biomarkers for Oxidative DNA Damage

The measurement of urinary excretion of 5-Hydroxymethyluracil in humans, correlated with factors like cigarette smoking and oxidative DNA damage, offers potential biomarkers for assessing DNA damage in vivo. This research is valuable in epidemiological studies and understanding the environmental impact on genetic material (Chen, Wu, & Huang, 2005).

Safety And Hazards

The safety data and potential hazards associated with 5-m-Tolyloxyuracil are not explicitly mentioned in the available resources .

Future Directions

The future directions of 5-m-Tolyloxyuracil are not explicitly mentioned in the available resources .

properties

IUPAC Name

5-(3-methylphenoxy)-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-7-3-2-4-8(5-7)16-9-6-12-11(15)13-10(9)14/h2-6H,1H3,(H2,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRAFQBWAGNWURO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC2=CNC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-m-Tolyloxyuracil

Synthesis routes and methods

Procedure details

To a solution of 73.3 g (0.744 mol) chloroacetic acid in 700 ml 12N HCl was added 28.6 g (0.122 mol) of 5-m-tolyloxy-2-thiouracil. The slurry was heated at reflux for 35 hours and filtered while still hot. The resulting white solid was washed well with H2O and dried to give 24.5 g of 5-m-tolyloxyuracil (m.p. 291°-295°).
Quantity
73.3 g
Type
reactant
Reaction Step One
Quantity
28.6 g
Type
reactant
Reaction Step One
Name
Quantity
700 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
VA Kezin, ES Matyugina, MS Novikov, AO Chizhov… - Molecules, 2022 - mdpi.com
Pyrimidine nucleoside analogues are widely used to treat infections caused by the human immunodeficiency virus (HIV) and DNA viruses from the herpes family. It has been shown that …
Number of citations: 4 www.mdpi.com

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